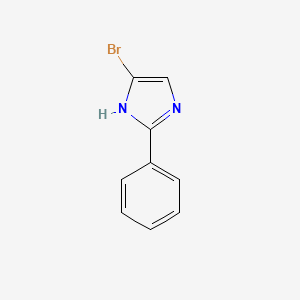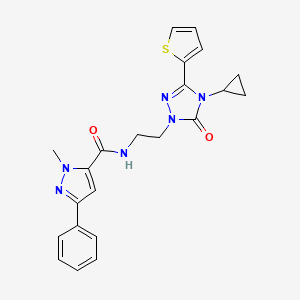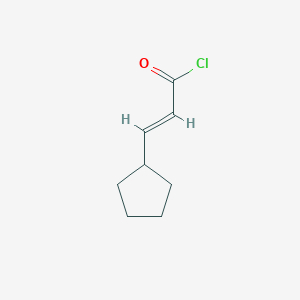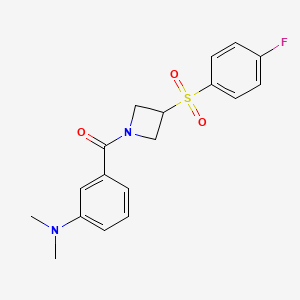
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reaction: Cyclization with azetidine-2-one.
Conditions: Involves using a strong base like sodium hydride in anhydrous conditions.
Temperature: Room temperature.
Step 3: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride:
Reaction: Sulfonylation to attach the sulfonyl fluoride group.
Conditions: Utilizes an organic solvent like dichloromethane and an acid scavenger.
Temperature: Controlled at 20-25°C.
Industrial Production Methods
The industrial synthesis might employ continuous flow chemistry to ensure precise control over reaction conditions and yield. This involves automated reactors, which enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Formation of (3-(Dimethylamino)phenyl)methanone:
Reaction: Acetylation of (3-(Dimethylamino)phenyl)acetic acid.
Conditions: Carried out in the presence of acetic anhydride and a catalyst such as pyridine.
Temperature: Approximately 0-5°C.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation:
Conditions: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Corresponding sulfoxides or sulfones.
Reduction:
Conditions: Catalytic hydrogenation using catalysts like palladium on carbon.
Products: Reduced amine derivatives.
Substitution:
Conditions: Utilizes nucleophilic substitution with reagents like sodium alkoxides.
Products: Varied substituted derivatives depending on the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, sodium hydride.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied azetidine and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: Acts as a crucial intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Pharmacological Potential: Explored for therapeutic applications due to its unique molecular structure.
Industry
Catalysts and Ligands: Utilized in designing advanced catalysts and ligands for industrial chemical reactions.
Mecanismo De Acción
This compound interacts with biological molecules through its azetidine ring and sulfonyl fluoride group, targeting specific enzymes or receptors. The dimethylamino group enhances its binding affinity, leading to potential inhibitory or activating effects on molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)azetidin-1-yl)methanone
Comparison: Lacks the 4-fluorophenyl group, affecting its chemical reactivity and binding properties.
(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
Comparison: Contains a methyl group instead of a 4-fluorophenyl group, resulting in different pharmacological properties.
(3-(Dimethylamino)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone
Comparison: Substituted with a 4-methylphenyl group, altering its interaction with biological targets.
Unique Features
The presence of the 4-fluorophenyl group in (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone provides unique electronic and steric effects, making it distinct from other similar compounds. This structural aspect can significantly impact its chemical reactivity and biological activity.
That’s a pretty deep dive into this compound! Anything more you want to explore?
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPHGNLXXKIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
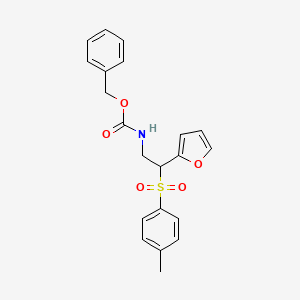
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)
![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)
![3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B2745982.png)
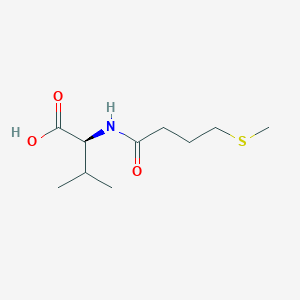
![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)
